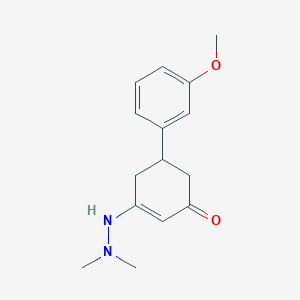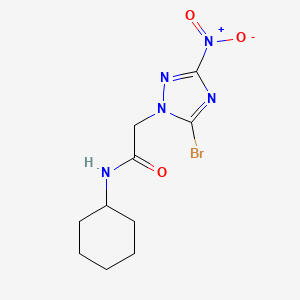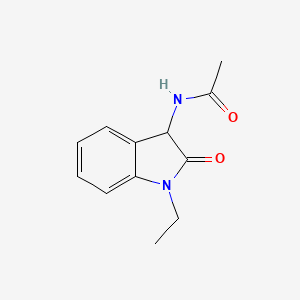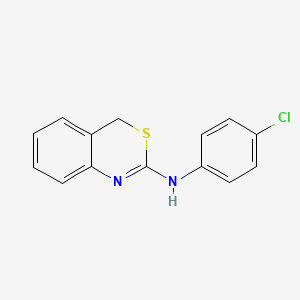![molecular formula C22H26N2O B11086757 9,9,9a-trimethyl-1-(3-phenylpropyl)-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-one](/img/structure/B11086757.png)
9,9,9a-trimethyl-1-(3-phenylpropyl)-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9,9a-trimethyl-1-(3-phenylpropyl)-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-one: is a synthetic compound belonging to the class of imidazo[1,2-a]indole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, characterized by the presence of a phenylpropyl group and multiple methyl groups, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9,9a-trimethyl-1-(3-phenylpropyl)-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]indole core: This can be achieved through a cyclization reaction involving an appropriate indole derivative and an imidazole precursor under acidic or basic conditions.
Introduction of the phenylpropyl group: This step involves the alkylation of the imidazo[1,2-a]indole core with a phenylpropyl halide in the presence of a strong base such as sodium hydride or potassium carbonate.
Methylation: The final step involves the methylation of the nitrogen atoms in the imidazo[1,2-a]indole core using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the imidazo[1,2-a]indole core, potentially converting it to a dihydro or tetrahydro derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride, potassium carbonate, and various alkyl halides are employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: In biological research, the compound is studied for its interactions with various biomolecules, including proteins and nucleic acids. It serves as a probe to understand the structure-activity relationships of imidazo[1,2-a]indole derivatives.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific enzymes or receptors. Its unique structure allows for the design of selective inhibitors or activators.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and dyes, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of 9,9,9a-trimethyl-1-(3-phenylpropyl)-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the phenylpropyl group and multiple methyl groups enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- 9,9a-dimethyl-1-(3-phenylpropyl)-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-one
- 9,9,9a-trimethyl-1-(2-phenylethyl)-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-one
- 9,9,9a-trimethyl-1-(3-phenylpropyl)-9,9a-dihydro-1H-imidazo[1,2-a]pyridine-2(3H)-one
Uniqueness: The uniqueness of 9,9,9a-trimethyl-1-(3-phenylpropyl)-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylpropyl group and multiple methyl groups enhances its stability, lipophilicity, and binding affinity towards molecular targets, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C22H26N2O |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
3a,4,4-trimethyl-3-(3-phenylpropyl)-1H-imidazo[1,2-a]indol-2-one |
InChI |
InChI=1S/C22H26N2O/c1-21(2)18-13-7-8-14-19(18)24-16-20(25)23(22(21,24)3)15-9-12-17-10-5-4-6-11-17/h4-8,10-11,13-14H,9,12,15-16H2,1-3H3 |
InChI Key |
XANKISUFIHFHHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N3C1(N(C(=O)C3)CCCC4=CC=CC=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11086679.png)


![(5E)-5-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B11086701.png)
![[1-(2-chlorobenzyl)-5'-(4-methoxyphenyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]acetic acid](/img/structure/B11086703.png)
![4-{5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11086712.png)
![3-methoxy-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11086722.png)
![2-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11086741.png)
![7-Furan-2-yl-1,3-dimethyl-5,5-bis-trifluoromethyl-5,8-dihydro-1H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B11086747.png)
![3-{[3-(Pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]amino}propan-1-ol](/img/structure/B11086749.png)
![2-(4-tert-butylphenoxy)-N-[2-(2-methylphenoxy)ethyl]acetamide](/img/structure/B11086750.png)

![4-(5-methyl-4-{(1Z)-1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11086764.png)
